2-{3-[(2,4-Dichlorophenoxy)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-{3-[(2,4-DICHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID is a synthetic organic compound that incorporates a thiazolane ring, a phenyl group, and a dichlorophenoxy moiety
Preparation Methods
The synthesis of 2-{3-[(2,4-DICHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID typically involves multiple steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenol and chloroacetic acid, which are refluxed in dry acetone with anhydrous potassium carbonate to form 2,4-dichlorophenoxyacetic acid.
Formation of Thiazolane Ring: The 2,4-dichlorophenoxyacetic acid is then reacted with thiosemicarbazide in the presence of phosphoryl chloride to form the thiazolane ring.
Final Product: The intermediate is further treated with phenacylbromides under reflux in dry ethanol to yield the final compound.
Chemical Reactions Analysis
2-{3-[(2,4-DICHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Agriculture: It is used as a herbicide due to its ability to disrupt plant growth by mimicking natural plant hormones.
Pharmaceuticals: The compound has potential antitumor properties and is being studied for its efficacy against various cancer cell lines.
Materials Science: It is used in the synthesis of new materials with unique properties, such as controlled release formulations for pesticides.
Mechanism of Action
The mechanism of action of 2-{3-[(2,4-DICHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2-{3-[(2,4-DICHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID can be compared with other similar compounds:
2,4-Dichlorophenoxyacetic Acid (2,4-D): Both compounds share the dichlorophenoxy moiety and have herbicidal properties.
MCPA (2-Methyl-4-chlorophenoxyacetic Acid): Similar in structure and function, used as a herbicide.
Dichlorprop (2,4-DP): Another herbicide with a similar structure, used for weed control.
These comparisons highlight the unique combination of the thiazolane ring and the dichlorophenoxy moiety in 2-{3-[(2,4-DICHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID, which contributes to its distinct properties and applications.
Properties
Molecular Formula |
C18H17Cl2NO4S |
---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
2-[3-[(2,4-dichlorophenoxy)methyl]-4-methoxyphenyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C18H17Cl2NO4S/c1-24-15-4-2-10(17-21-14(9-26-17)18(22)23)6-11(15)8-25-16-5-3-12(19)7-13(16)20/h2-7,14,17,21H,8-9H2,1H3,(H,22,23) |
InChI Key |
IFOUOVWGPDUSPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NC(CS2)C(=O)O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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